(4-Etoxi-bencil)(2-metoxietil)amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

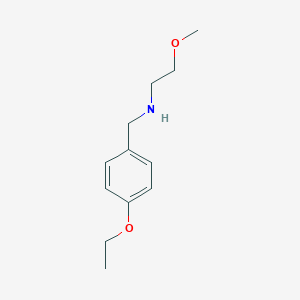

(4-Ethoxybenzyl)(2-methoxyethyl)amine is an organic compound that belongs to the class of benzylamines It features an ethoxy group attached to the benzene ring and a methoxyethyl group attached to the amine nitrogen

Aplicaciones Científicas De Investigación

(4-Ethoxybenzyl)(2-methoxyethyl)amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It is likely that the compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the target, generating a positively charged intermediate. This intermediate then undergoes a second step where a proton is removed, yielding a substituted compound .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involving carbocation intermediates .

Pharmacokinetics

Similar compounds have been known to exhibit various pharmacokinetic properties, which can impact their bioavailability .

Result of Action

The compound’s interaction with its targets and subsequent changes could potentially lead to various molecular and cellular effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxybenzyl)(2-methoxyethyl)amine typically involves the reaction of 4-ethoxybenzyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of (4-Ethoxybenzyl)(2-methoxyethyl)amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as distillation or chromatography, may also be employed to enhance the efficiency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(4-Ethoxybenzyl)(2-methoxyethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Aldehydes or ketones, depending on the specific conditions and reagents used.

Reduction: Alcohols or amines.

Substitution: Nitro, bromo, or sulfonyl derivatives of the benzyl group.

Comparación Con Compuestos Similares

Similar Compounds

- (4-Methoxybenzyl)(2-methoxyethyl)amine

- (4-Methylbenzyl)(2-methoxyethyl)amine

- Bis(2-methoxyethyl)amine

Uniqueness

(4-Ethoxybenzyl)(2-methoxyethyl)amine is unique due to the presence of both ethoxy and methoxyethyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Actividad Biológica

(4-Ethoxybenzyl)(2-methoxyethyl)amine is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of approximately 209.29 g/mol. This compound features an ethoxy group attached to a benzyl moiety and a methoxyethyl amine group, which contribute to its unique reactivity and potential biological activities. Its structural characteristics suggest possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and organic synthesis.

The biological activity of (4-Ethoxybenzyl)(2-methoxyethyl)amine is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies suggest that compounds with similar structures may exhibit binding affinities that influence various physiological processes.

Interaction Studies

Research indicates that the presence of both ethoxy and methoxy groups enhances the compound's reactivity, potentially allowing it to act as a substrate or inhibitor for several enzymes. For instance, studies have shown that related compounds can inhibit protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment, with significant selectivity over other phosphatases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (4-Methoxybenzyl)(2-methoxyethyl)amine | CHNO | Lacks ethoxy group; may have different biological activities. |

| 4-Ethoxyphenethylamine | CHNO | Simpler structure; primarily studied for psychoactive effects. |

| 4-Ethylaminobenzaldehyde | CHNO | Contains an aldehyde group; used in various synthetic pathways. |

The table above highlights the unique features of (4-Ethoxybenzyl)(2-methoxyethyl)amine compared to structurally similar compounds. The combination of ethoxy and methoxy groups may provide distinct biological properties that warrant further investigation.

Case Studies and Research Findings

- Insulin Sensitization : A study on related compounds demonstrated that certain derivatives could enhance insulin-stimulated glucose uptake without significant cytotoxicity, indicating potential applications in diabetes management .

- Neurotransmitter Interaction : Preliminary binding studies suggest that (4-Ethoxybenzyl)(2-methoxyethyl)amine may interact with neurotransmitter receptors, which could lead to psychoactive effects similar to other compounds in its class.

- Enzyme Inhibition : Research has indicated that compounds sharing structural similarities can inhibit key enzymes involved in metabolic pathways, reinforcing the need for further exploration into the specific interactions of (4-Ethoxybenzyl)(2-methoxyethyl)amine .

Propiedades

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-2-methoxyethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-3-15-12-6-4-11(5-7-12)10-13-8-9-14-2/h4-7,13H,3,8-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFUEAILNGLZHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402083 |

Source

|

| Record name | (4-ETHOXYBENZYL)(2-METHOXYETHYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827328-67-6 |

Source

|

| Record name | (4-ETHOXYBENZYL)(2-METHOXYETHYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.